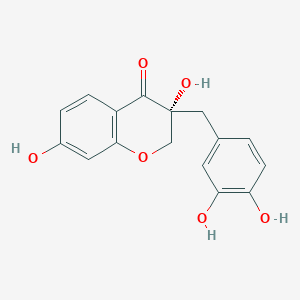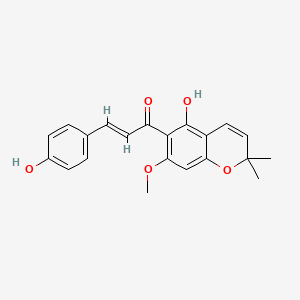
xanthohumol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthohumol c belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, xanthohumol c is considered to be a flavonoid lipid molecule. Xanthohumol c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, xanthohumol c is primarily located in the membrane (predicted from logP). Outside of the human body, xanthohumol c can be found in alcoholic beverages and cereals and cereal products. This makes xanthohumol c a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Antiviral Effects : Xanthohumol C has been shown to inhibit the replication of Hepatitis C Virus (HCV) in vitro, suggesting its potential as an alternative treatment for HCV (Sai Lou et al., 2013). Additionally, it demonstrates efficacy against HIV-1, inhibiting HIV-1 induced cytopathic effects, production of viral p24 antigen, and reverse transcriptase in lymphocytes (Qian Wang et al., 2004).
Metabolic Syndrome and Obesity : Xanthohumol C improves markers of systemic inflammation and metabolic syndrome in diet-induced obese mice, suggesting its usefulness in managing obesity and related metabolic disorders (C. Miranda et al., 2016).
Cancer Chemoprevention : Research has indicated xanthohumol C's potential as a 'broad-spectrum' cancer chemopreventive agent, particularly in inhibiting the migration of endothelial cells and the formation of tumor cell-induced defects in the lymphendothelial barrier (K. Viola et al., 2013).
Liver Disease : Xanthohumol C inhibits hepatic inflammation and fibrosis, indicating its potential as a functional nutrient for the prevention or treatment of chronic liver diseases like non-alcoholic steatohepatitis (C. Dorn et al., 2010).
Neuroprotective Properties : It has been found to be neuroprotective and neuroregenerative, showing potential for treating neurodegenerative diseases (M. Kirchinger et al., 2019).
Cardiovascular Health : Xanthohumol C exhibits antiplatelet activity, which could be beneficial for the treatment or prevention of cardiovascular diseases (Ye-Ming Lee et al., 2012).
Endometriosis Treatment : It inhibits the growth and vascularization of developing endometriotic lesions, suggesting a potential therapeutic role in treating endometriosis (J. Rudzitis-Auth et al., 2012).
Atherosclerosis Prevention : It reduces arterial cholesterol content and prevents atherosclerosis, particularly in the context of its inhibition of cholesteryl ester transfer protein (CETP) (H. Hirata et al., 2012).
Propiedades
Número CAS |
189299-05-6 |
|---|---|
Nombre del producto |
xanthohumol C |
Fórmula molecular |
C21H20O5 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+ |
Clave InChI |
CVMUWVCGBFJJFI-RMKNXTFCSA-N |
SMILES isomérico |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C |
SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
SMILES canónico |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
Sinónimos |
5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone xanthohumol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



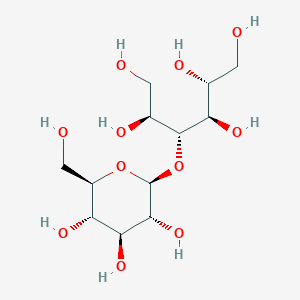
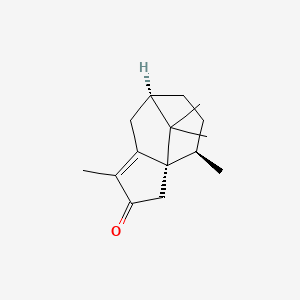
![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)

![4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1251859.png)
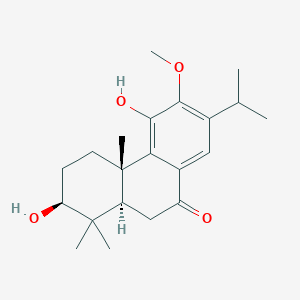
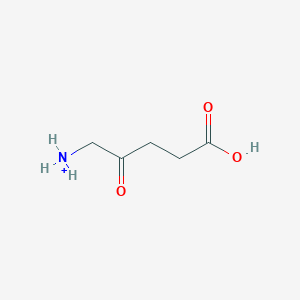
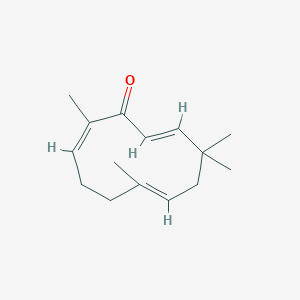
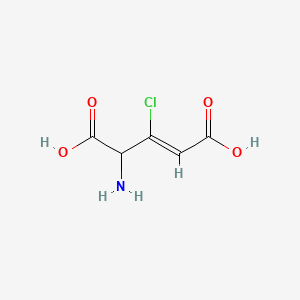


![[(1S,4R,5S,6S,7S,8R,9S,13R,14R,16S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1251872.png)
